Guanidine monohydrobromide (GABr, CAS 19244-98-5) is a highly crystalline, zero-dipole organic halide salt primarily procured for advanced optoelectronics, specifically as a surface passivator and 2D/3D structural modifier in metal-halide perovskites. Featuring a large ionic radius (278 pm) and extensive hydrogen-bonding capabilities, GABr is utilized to engineer grain boundaries, suppress non-radiative recombination, and tune energy level alignments. Unlike smaller organic cations that fully integrate into 3D lattices, GABr preferentially localizes at interfaces, making it a critical material for enhancing the open-circuit voltage (Voc), moisture stability, and operational lifetime of perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs) [1].
Substituting GABr with closely related analogs compromises device stability and optical performance. Replacing GABr with Formamidinium bromide (FABr) introduces a cation with a permanent dipole moment and a smaller ionic radius (253 pm), which fails to form the protective 2D capping layer and exacerbates ion migration, leading to current-voltage hysteresis [1]. Conversely, substituting GABr with the cheaper Guanidine hydrochloride (GACl) in bromide-rich or mixed-halide systems introduces chloride ions. This halide mismatch triggers light-induced phase segregation and shifts the bandgap, severely degrading the color purity of PeLEDs and the efficiency of tandem solar cells [2].
The guanidinium cation possesses a highly symmetric resonance structure, resulting in a nearly zero dipole moment, unlike methylammonium (MA+) or formamidinium (FA+). When GABr is used as a passivator compared to FABr or MABr baselines, the lack of a permanent dipole significantly suppresses bias-induced ion migration. Studies demonstrate that GABr-treated perovskite devices exhibit higher activation energies for ion migration and retain over 90% of their initial power conversion efficiency after 1600 hours of aging, effectively eliminating the severe current-voltage hysteresis characteristic of FA/MA-only devices [1].
| Evidence Dimension | Current-voltage hysteresis and operational stability |
| Target Compound Data | GABr: Zero dipole moment; eliminates hysteresis, >90% stability at 1600h. |
| Comparator Or Baseline | FABr/MABr: Permanent dipole moment; exhibits severe hysteresis and faster degradation. |
| Quantified Difference | Near-complete elimination of hysteresis and extended operational lifetime. |
| Conditions | Perovskite solar cell operational testing under ambient conditions (16-25 °C, 35-50% RH). |
Buyers developing commercial-grade photovoltaics must procure zero-dipole passivators to ensure long-term operational stability and reliable power output.
In the fabrication of blue/green PeLEDs or wide-bandgap tandem solar cells, maintaining halide homogeneity is critical. Using Guanidine hydrochloride (GACl) as a passivator for bromide-based perovskites introduces Cl- ions, which drives Cl/Br phase segregation under operational illumination. In direct contrast, GABr provides exact halide matching for bromide systems. GABr incorporation stabilizes the lattice, preventing halogen segregation and maintaining a stable photoluminescence emission profile without the detrimental bandgap shifts observed with GACl[1].
| Evidence Dimension | Halide phase stability under illumination |
| Target Compound Data | GABr: Maintains stable emission spectra with zero phase segregation. |
| Comparator Or Baseline | GACl: Induces Cl/Br phase segregation and emission shifting. |
| Quantified Difference | Complete prevention of light-induced phase segregation. |
| Conditions | Photoluminescence stability testing of bromide-based perovskite films under continuous illumination. |
Essential for display and tandem PV manufacturers who require strict color purity and bandgap stability during extended device operation.
Due to its large ionic radius (278 pm), GABr cannot fit into the standard 3D perovskite lattice (unlike FA+, 253 pm). Instead, it forms a quasi-2D capping layer at the grain boundaries. This 2D/3D heterostructure creates an energy cascade that funnels charge carriers and passivates surface defects. In CsPbBr3 systems, the addition of GABr increases the photoluminescence quantum yield (PLQY) from a baseline of ~10% to over 20%, while significantly reducing the density of non-radiative trap states compared to untreated or FABr-treated baselines [1].
| Evidence Dimension | Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | GABr addition: >20% PLQY in CsPbBr3 films. |
| Comparator Or Baseline | Baseline (Cs-only / untreated): ~10% PLQY. |
| Quantified Difference | >2-fold increase in PLQY. |
| Conditions | CsPbBr3 perovskite films with 5 wt% GABr additive under ambient conditions. |
Directly translates to higher external quantum efficiencies (EQE) in light-emitting diodes and reduced voltage loss in solar cells.
A major challenge in perovskite manufacturing is applying surface passivators without dissolving the underlying active layer. GABr demonstrates highly tunable solubility in mixed orthogonal solvents. For instance, dissolving GABr in a 1:1 mixture of isopropyl alcohol (IPA) and toluene (TL) at 2 mg/mL allows for effective surface defect passivation while minimizing the IPA-induced solubility of the perovskite surface. This specific processability enables the fabrication of 4-terminal tandem solar cells with efficiencies reaching 25.5%, a result difficult to achieve with salts requiring highly polar, destructive solvents [1].
| Evidence Dimension | Surface dissolution during passivation |
| Target Compound Data | GABr in IPA/Toluene (1:1): Non-destructive surface passivation. |
| Comparator Or Baseline | Standard polar solvent treatments: Partial dissolution of the underlying perovskite film. |
| Quantified Difference | Enables intact heterojunction formation, yielding 25.5% tandem efficiency. |
| Conditions | Post-treatment of perovskite films using 2 mg/mL GABr in mixed IPA/TL solvents. |
Provides process engineers with a robust, scalable deposition window that does not compromise prior manufacturing steps.
GABr is an evidence-backed choice for surface passivation to eliminate J-V hysteresis and improve moisture resistance, leveraging its zero dipole moment and 2D/3D structure formation over standard FA/MA salts [1].
Selected over GACl to prevent halide phase segregation while maximizing PLQY through energy funneling in quasi-2D bromide perovskite architectures [2].
Deployed to passivate interface and grain boundary defects in mixed-halide perovskites without altering the target bromide ratio, ensuring bandgap stability for perovskite/CIGS or perovskite/Silicon tandem cells [3].
Utilized in industrial scale-up where orthogonal solvent processability (e.g., IPA/Toluene compatibility) is required to apply passivating layers without degrading the underlying thin films[4].
Irritant